2,7-Dimethyl-6-nitrobenzo[d]thiazole
Overview
Description
2,7-Dimethyl-6-nitrobenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The structure of this compound includes a benzothiazole ring substituted with two methyl groups at positions 2 and 7, and a nitro group at position 6.
Preparation Methods
The synthesis of 2,7-Dimethyl-6-nitrobenzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of substituted arylaldehydes with 2-amino-6-nitrobenzo[d]thiazole under specific conditions . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
2,7-Dimethyl-6-nitrobenzo[d]thiazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl groups at positions 2 and 7 can undergo electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones
Common reagents used in these reactions include sodium borohydride for reduction and various acids and bases for substitution and condensation reactions. Major products formed from these reactions include amino derivatives and various substituted benzothiazoles .
Scientific Research Applications
2,7-Dimethyl-6-nitrobenzo[d]thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-6-nitrobenzo[d]thiazole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,7-Dimethyl-6-nitrobenzo[d]thiazole can be compared with other benzothiazole derivatives such as:
2-Amino-6-nitrobenzo[d]thiazole: Similar structure but with an amino group instead of methyl groups.
2,7-Dimethylbenzo[d]thiazole: Lacks the nitro group, resulting in different biological activities.
6-Nitrobenzo[d]thiazole: Lacks the methyl groups, affecting its reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,7-dimethyl-6-nitro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-5-8(11(12)13)4-3-7-9(5)14-6(2)10-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOKPYZLZXUPJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1SC(=N2)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503553 | |
Record name | 2,7-Dimethyl-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72206-94-1 | |
Record name | 2,7-Dimethyl-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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